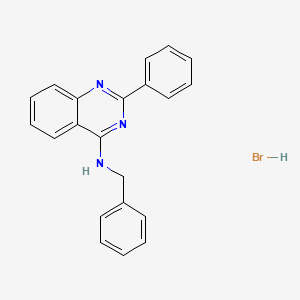

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide

Description

Properties

CAS No. |

853344-30-6 |

|---|---|

Molecular Formula |

C21H18BrN3 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

N-benzyl-2-phenylquinazolin-4-amine;hydrobromide |

InChI |

InChI=1S/C21H17N3.BrH/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17;/h1-14H,15H2,(H,22,23,24);1H |

InChI Key |

LGSMQOQYHRHADI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method, detailed in a 2014 patent, involves the reaction of 2-aminobenzylamine with substituted benzyl alcohols under oxidative conditions. Air or oxygen serves as the oxygen source, while transition metal oxides (e.g., MnO, V₂O₅, or Fe₃O₄) act as catalysts. The general reaction proceeds as follows:

Key Steps :

-

Oxidative dehydrogenation of the alcohol to form an aldehyde.

-

Condensation between the aldehyde and 2-aminobenzylamine to generate an imine intermediate.

-

Cyclization to form the quinazoline core.

Optimized Protocol

A representative procedure from the patent yields 91% of the target compound:

-

Catalyst : MnO (0.01 g, 0.1 mmol).

-

Substrates : 2-Aminobenzylamine (0.5 mmol), methanol (2 mmol).

-

Solvent : Chlorobenzene (2 mL).

-

Conditions : 120°C, 0.4 MPa O₂, 12 hours.

The reaction’s substrate scope includes C1–C12 aliphatic alcohols and substituted benzyl alcohols (e.g., 4-chlorobenzyl alcohol, 3-nitrobenzyl alcohol).

Advantages and Limitations

-

Advantages : High yield (>90%), catalyst reusability, and scalability.

-

Limitations : Requires high-pressure oxygen and specialized equipment.

Cyclization of Precursor Amines

Two-Step Synthesis via Free Base Formation

This route involves synthesizing the free base N-benzyl-2-phenyl-4-quinazolinamine first, followed by salt formation with hydrobromic acid.

Step 1: Formation of the Quinazolinamine Core

A cyclocondensation reaction between 2-phenylquinazolin-4-amine and benzyl bromide in the presence of a base (e.g., K₂CO₃):

Typical Conditions :

Step 2: Salt Formation

The free base is treated with 48% hydrobromic acid in ethanol:

Workup : Precipitation in cold diethyl ether yields the hydrobromide salt with >95% purity.

Substrate Modifications

Variants of this method substitute benzyl bromide with other alkylating agents (e.g., 4-methoxybenzyl chloride) to produce analogs.

Benzoxazinone Intermediate-Based Synthesis

Critical Parameters

-

Bromination Efficiency : Excess HBr (48%) ensures complete salt formation.

Comparative Analysis of Preparation Methods

Reaction Optimization Strategies

Catalyst Screening for Oxidative Coupling

Transition metal oxides were evaluated in the patent:

-

MnO : 91% yield.

-

Fe₃O₄ : 85% yield.

-

V₂O₅ : 78% yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide (C₁₅H₁₃BrN₃) belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine. The hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for biological assays and applications.

Pharmacological Applications

-

Anticancer Properties

- N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide has demonstrated notable anticancer activities. Compounds within the quinazoline class are known for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, including those associated with colon and prostate cancers .

-

Antimicrobial Activity

- The compound has shown potential antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

-

Enzyme Inhibition

- Research indicates that N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide may act as an inhibitor of certain enzymes involved in disease processes. For instance, it has been explored for its inhibitory effects on poly-(ADP-ribose) polymerase and tyrosine kinase, which are critical in cancer biology and other therapeutic areas .

Mechanism of Action

The mechanism of action of N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons for N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide are absent in the provided evidence, insights can be drawn from structurally or functionally related hydrobromide salts and alkaloids described in the literature.

Structural and Pharmacological Comparison with Galantamine Hydrobromide

Galantamine hydrobromide (C₁₇H₂₁NO₃·HBr), an approved Alzheimer’s drug, is a reversible AChE inhibitor derived from Amaryllidaceae alkaloids. Key comparisons include:

Comparison with USP-Listed Related Compounds

The USP standards highlight Galantamine Hydrobromide Related Compounds Mixture RS (≈98% purity) and Galantamine Hydrobromide Racemic RS (50:50 isomer mix) . These emphasize the importance of stereochemical purity and impurity profiling in hydrobromide salts. For This compound , similar analytical rigor would be required to assess:

- Isomeric Purity : Unlike galantamine’s stereospecific activity, quinazolinamines may tolerate racemic mixtures depending on the target.

- Impurity Limits : USP standards enforce strict limits (e.g., ≤2% related compounds), suggesting analogous quality controls for the quinazolinamine derivative .

Functional Analogues in AChE Inhibition

notes that galantamine-like alkaloids (e.g., lycorine derivatives) exhibit AChE inhibition, with IC₅₀ values ranging from 1–10 μM in vitro . While this compound’s activity is unspecified, quinazolinamines are reported in other studies to inhibit kinases (e.g., EGFR) or modulate neurotransmitter pathways, suggesting divergent therapeutic applications compared to galantamine .

Physicochemical and Formulation Properties

- Stability : Galantamine hydrobromide requires storage in well-closed containers at controlled room temperature . Similar conditions would likely apply to the quinazolinamine derivative.

- Bioavailability : Hydrobromide salts generally improve oral absorption, but efficacy depends on structural features (e.g., logP, hydrogen-bonding groups).

Biological Activity

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide is a compound within the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features a quinazoline core structure that is often associated with various pharmacological activities. The synthesis of this compound typically involves multi-step reactions that yield high purity and stability, which are crucial for biological testing.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity:

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-Benzyl-2-phenyl-4-quinazolinamine have shown efficacy against various cancer cell lines, including lung and breast cancers. A study highlighted that certain derivatives demonstrated antiproliferative effects with IC50 values indicating potent activity against cancer cells .

2. Antioxidant Properties:

Quinazolines are recognized for their antioxidant capabilities. Studies have reported that related compounds exhibit high radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . The antioxidant capacity of this compound can be assessed through various assays such as DPPH and ABTS scavenging tests.

3. Neuroprotective Effects:

Some derivatives have been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases. Inhibitory activity against these enzymes suggests potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | MAO and AChE inhibition |

Case Study: Anticancer Efficacy

In a notable study, the anticancer effects of this compound were evaluated in vivo using mice models with induced tumors. The treatment led to a significant increase in the lifespan of the subjects compared to controls, demonstrating its potential as an effective therapeutic agent against hyperproliferative disorders .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and its biological targets, revealing critical amino acid interactions that contribute to its inhibitory effects on target enzymes . These studies support the rational design of novel analogs with enhanced efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide and related quinazoline derivatives?

Synthesis typically involves cyclocondensation of substituted benzylamines with halogenated quinazoline precursors under reflux conditions. For example, describes the synthesis of N-Benzyl-4-methylquinazolin-2-amine derivatives via nucleophilic substitution, achieving yields of 60–84% using methanol or ethanol as solvents. Key steps include:

- Reaction optimization : Temperature control (reflux at 60–80°C) to minimize side reactions.

- Characterization : Confirmation of structure via NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (ESI) for molecular ion validation .

- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates.

Q. How can researchers confirm the purity and structural integrity of this compound?

A multi-technique approach is critical:

- Melting point analysis : Compare observed values (e.g., 166–167°C for brominated analogs in ) with literature data.

- Spectroscopy : NMR for proton environments (e.g., benzyl CH at δ 4.5–5.0 ppm) and NMR for carbonyl/aromatic carbon signals .

- Mass spectrometry : HRMS (ESI) to verify molecular ions (e.g., [M+H] within ±2 ppm error).

- Elemental analysis : Validate stoichiometry of C, H, N, and Br .

Q. What pharmacological screening models are appropriate for studying this compound?

In vivo models using Swiss albino mice (20–25 g) are standard for neurobiological or anticancer assays. outlines a protocol for scopolamine hydrobromide-induced cognitive impairment studies:

- Dose selection : Based on preliminary toxicity studies (e.g., 10–50 mg/kg p.o.).

- Experimental groups : Include control, disease-induced, and treatment cohorts (n=6/group).

- Endpoint analysis : Behavioral tests (e.g., Morris water maze) followed by tissue histopathology or biochemical assays (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or solubility?

- Substituent effects : Introduce electron-withdrawing groups (e.g., Br, CF) to improve metabolic stability. shows brominated derivatives (e.g., 3e, 3l) with higher melting points (261–274°C), suggesting enhanced crystallinity and stability.

- Solubility optimization : Co-crystallization with counterions (e.g., pamoic acid in ) reduces hydrophilicity while maintaining bioavailability. Amorphous formulations (e.g., GLT-PM in ) may improve dissolution rates in lipophilic media .

Q. How should researchers resolve contradictions in pharmacological data for this compound analogs?

- Data validation : Replicate synthesis and bioassays under standardized conditions (e.g., fixed solvent ratios, temperature).

- Structural analogs : Compare activity trends across brominated (3e, 3l) vs. fluorinated (3k) derivatives to isolate substituent-specific effects.

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to correlate structural features (e.g., benzyl group positioning) with target binding affinity .

Q. What experimental strategies are recommended for studying the compound’s pharmacokinetics and formulation stability?

- Solubility profiling : Test in aqueous (e.g., PBS) and organic solvents (e.g., BnOH) to identify optimal delivery vehicles (see for galantamine hydrobromide analogs).

- Stability assays : Accelerated degradation studies under varied pH/temperature to identify hydrolysis-sensitive motifs (e.g., hydrobromide salt dissociation).

- Particle size analysis : Use dynamic light scattering (DLS) or XRD (as in ) to correlate crystallinity with dissolution rates .

Q. How can computational tools aid in the design of this compound derivatives?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for target interactions.

- Molecular dynamics : Simulate binding to receptors (e.g., kinase domains) using software like AutoDock.

- ADMET prediction : Tools like SwissADME can forecast absorption and toxicity profiles, reducing experimental trial costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.